![molecular formula C15H24BrNZn B14893529 3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
3-[(Di-i-butylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Di-iso-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the di-iso-butylamino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-butylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Di-iso-butylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn→3-[(Di-iso-butylamino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Di-iso-butylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Nucleophilic Substitution: Often carried out in the presence of a polar aprotic solvent like THF.
Addition to Carbonyl Compounds: Usually performed at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: Produces biaryl compounds.
Nucleophilic Substitution: Yields substituted aromatic compounds.
Addition to Carbonyl Compounds: Forms secondary or tertiary alcohols.
Scientific Research Applications
3-[(Di-iso-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for structure-activity relationship studies.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(Di-iso-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling and nucleophilic substitution. The di-iso-butylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Di-iso-butylamino)methyl]phenylmagnesium bromide
- 3-[(Di-iso-butylamino)methyl]phenylboronic acid
- 3-[(Di-iso-butylamino)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-[(Di-iso-butylamino)methyl]phenylzinc bromide offers unique advantages:
- Reactivity : Higher reactivity in cross-coupling reactions compared to its magnesium and boron counterparts.
- Stability : Greater stability under reaction conditions, reducing the risk of side reactions.
- Selectivity : Enhanced selectivity due to the presence of the di-iso-butylamino group, which can influence the electronic properties of the compound.
Properties
Molecular Formula |
C15H24BrNZn |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
bromozinc(1+);2-methyl-N-(2-methylpropyl)-N-(phenylmethyl)propan-1-amine |
InChI |
InChI=1S/C15H24N.BrH.Zn/c1-13(2)10-16(11-14(3)4)12-15-8-6-5-7-9-15;;/h5-6,8-9,13-14H,10-12H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
MIINJWLYFHZFPF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CN(CC1=CC=C[C-]=C1)CC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



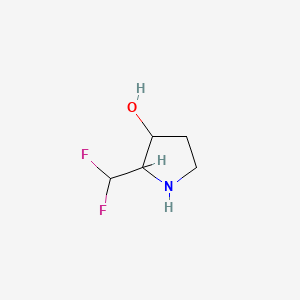
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
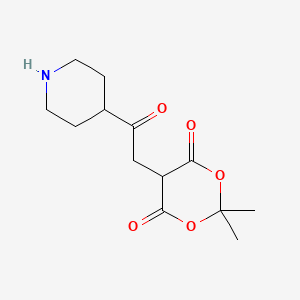
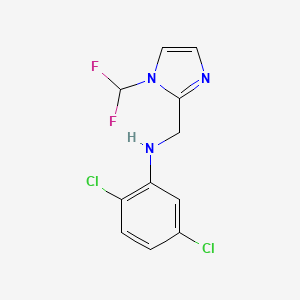

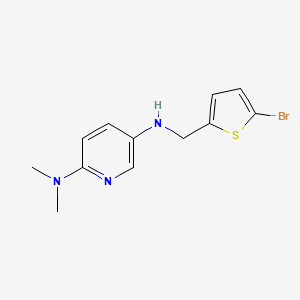
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
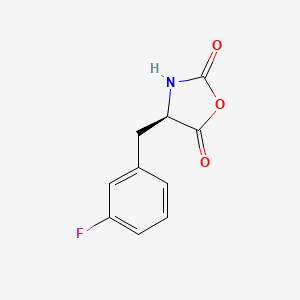
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
